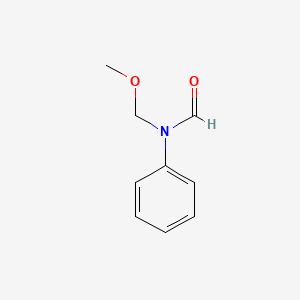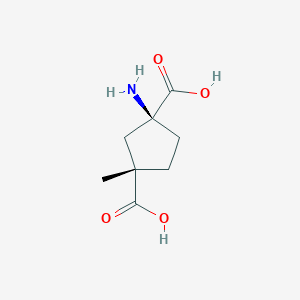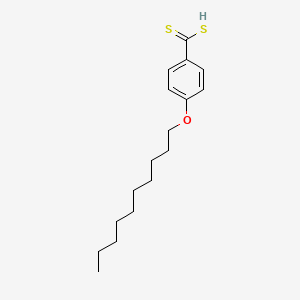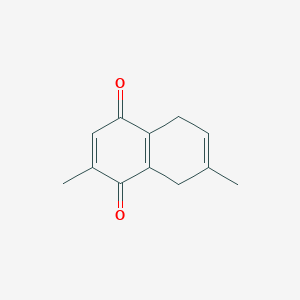
4-Nitro-2-propyl-1H-benzimidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2-propyl-1H-benzimidazol-1-ol is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-propyl-1H-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by nitration and alkylation reactions. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with propionaldehyde under acidic conditions to form 2-propylbenzimidazole.
Nitration Reaction: The 2-propylbenzimidazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Alkylation Reaction: The nitrated product is further alkylated to introduce the hydroxyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-2-propyl-1H-benzimidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Nitro-2-propyl-1H-benzimidazol-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Nitro-2-propyl-1H-benzimidazol-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propylbenzimidazole: Lacks the nitro and hydroxyl groups, resulting in different chemical reactivity and biological activity.
4-Nitrobenzimidazole: Lacks the propyl group, affecting its solubility and interaction with biological targets.
1-Hydroxybenzimidazole: Lacks the nitro and propyl groups, leading to different chemical properties.
Uniqueness
4-Nitro-2-propyl-1H-benzimidazol-1-ol is unique due to the presence of both the nitro and propyl groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to similar compounds.
Propriétés
Numéro CAS |
175024-99-4 |
|---|---|
Formule moléculaire |
C10H11N3O3 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
1-hydroxy-4-nitro-2-propylbenzimidazole |
InChI |
InChI=1S/C10H11N3O3/c1-2-4-9-11-10-7(12(9)14)5-3-6-8(10)13(15)16/h3,5-6,14H,2,4H2,1H3 |
Clé InChI |
UJPSPXCUUZMIBI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(N1O)C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)


![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)

![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)




![(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14259000.png)
![6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid)](/img/structure/B14259010.png)


